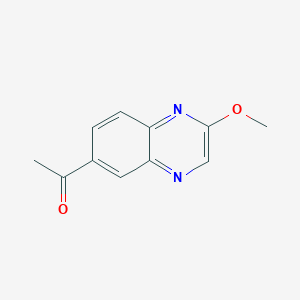
1-(2-Methoxy-6-quinoxalinyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methoxy-6-quinoxalinyl)ethanone is a chemical compound belonging to the quinoxaline family Quinoxalines are heterocyclic compounds characterized by a fused benzene and pyrazine ring This particular compound has a methoxy group at the 2-position and an ethanone group at the 6-position of the quinoxaline ring system
準備方法
Synthetic Routes and Reaction Conditions: 1-(2-Methoxy-6-quinoxalinyl)ethanone can be synthesized through several methods, including:
Condensation Reactions: One common method involves the condensation of 2-nitroaniline with ethyl acetoacetate in the presence of a base, followed by reduction and methylation steps.
Iron-Catalyzed Synthesis: Another approach is the iron-catalyzed one-pot synthesis, which involves the transfer hydrogenative condensation of 2-nitroanilines with vicinal diols.
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction temperatures are carefully controlled to achieve efficient production.
化学反応の分析
1-(2-Methoxy-6-quinoxalinyl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can lead to the formation of 1-(2-methoxy-6-quinolinyl)ethanone.
Substitution Reactions: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and strong bases (NaOH, KOH) are employed in substitution reactions.
Major Products Formed:
Oxidation Products: Quinoxaline-2,3-dione derivatives.
Reduction Products: 1-(2-methoxy-6-quinolinyl)ethanone.
Substitution Products: Halogenated quinoxalines and their derivatives.
科学的研究の応用
1-(2-Methoxy-6-quinoxalinyl)ethanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoxaline derivatives, which are used in various chemical reactions and processes.
Biology: Quinoxaline derivatives have been studied for their biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound and its derivatives are investigated for their potential therapeutic uses, such as in the treatment of tuberculosis and other infectious diseases.
Industry: It is used in the development of new materials and chemicals with unique properties, such as improved stability and reactivity.
作用機序
The mechanism by which 1-(2-Methoxy-6-quinoxalinyl)ethanone exerts its effects involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membranes, leading to the death of the microorganism. The exact mechanism can vary depending on the specific application and the biological system involved.
類似化合物との比較
1-(2-Methoxy-6-quinoxalinyl)ethanone is compared with other similar compounds, such as:
Quinoxaline: The parent compound without any substituents.
2-Methoxyquinoline: A structurally related compound with a different ring system.
Quinoxaline-2,3-dione: An oxidized derivative of quinoxaline.
Uniqueness: this compound is unique due to its specific substituents, which confer distinct chemical and biological properties compared to its analogs. These properties make it a valuable compound for various applications.
特性
分子式 |
C11H10N2O2 |
|---|---|
分子量 |
202.21 g/mol |
IUPAC名 |
1-(2-methoxyquinoxalin-6-yl)ethanone |
InChI |
InChI=1S/C11H10N2O2/c1-7(14)8-3-4-9-10(5-8)12-6-11(13-9)15-2/h3-6H,1-2H3 |
InChIキー |
HZCRYRFVLIQLOY-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC2=NC=C(N=C2C=C1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















